molecular formula C16H17ClN2O B1383647 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride CAS No. 2060000-63-5

{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride

Cat. No. B1383647
CAS RN: 2060000-63-5
M. Wt: 288.77 g/mol
InChI Key: GSBVRAFQPAKURN-UHFFFAOYSA-N
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Description

“{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride” is a chemical compound with the CAS Number: 2060000-63-5 . It has a molecular weight of 288.78 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, such as “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The IUPAC name of this compound is “(4-((6-amino-1H-indol-1-yl)methyl)phenyl)methanol hydrochloride” and its InChI Code is "1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H" .


Chemical Reactions Analysis

Indole derivatives, including “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, have been found to exhibit a broad range of useful biological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Anticancer Applications

Indole derivatives, including “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation .

Antimicrobial Applications

These compounds also show promise in antimicrobial therapy. Their ability to inhibit the growth of bacteria, fungi, and other pathogens makes them valuable in the development of new antimicrobial agents .

Anti-inflammatory and Antioxidant Applications

The anti-inflammatory properties of indole derivatives make them candidates for treating inflammatory diseases. Additionally, their antioxidant activity suggests they could protect cells from oxidative stress-related damage .

Antiviral and Anti-HIV Applications

Research has indicated that indole derivatives can have antiviral effects, including against HIV, by interfering with viral replication or assembly processes .

Antidiabetic Applications

Indole derivatives have been explored for their potential in managing diabetes, possibly by affecting insulin secretion or glucose metabolism .

Antimalarial Applications

These compounds have shown activity against Plasmodium species, offering a route to new antimalarial drugs .

Anticholinesterase Activities

By inhibiting cholinesterase enzymes, indole derivatives may be useful in treating conditions like Alzheimer’s disease .

Antitubercular Activities

Their potential in combating tuberculosis has also been investigated, given their ability to act on Mycobacterium tuberculosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Further extension of designing new indole derivatives is currently under development .

properties

IUPAC Name

[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBVRAFQPAKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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